Ald-PEG4-Azide

PROTAC Targeted Protein Degradation Linker Optimization

Ald-PEG4-Azide (CAS 2030118-14-8) is a heterobifunctional, monodisperse PEG4 linker with a precise MW of 275.3 g/mol, designed for orthogonal two-step bioconjugation. The aldehyde group enables chemoselective hydrazone/oxime formation under mild conditions, avoiding NHS ester hydrolysis, while the azide group supports CuAAC or SPAAC click chemistry. The discrete four-EO-unit spacer is critical for PROTAC ternary complex optimization and achieving reproducible DAR values in ADC manufacturing. This linker’s superior aqueous solubility eliminates the need for organic co-solvents, preserving protein integrity. Sourcing ≥95% purity, -20°C-stored material from reputable suppliers mitigates batch-to-batch variability and ensures synthetic reproducibility in demanding multi-step conjugate synthesis.

Molecular Formula C11H21N3O5
Molecular Weight 275.30 g/mol
Cat. No. B605289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-PEG4-Azide
SynonymsAld-PEG4-azide
Molecular FormulaC11H21N3O5
Molecular Weight275.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2
InChIKeyQOWLQMPHQXRVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-PEG4-Azide: Technical Specifications and Core Identity for Procurement


Ald-PEG4-Azide (CAS 2030118-14-8, also referenced as Ald-C2-PEG4-azide) is a heterobifunctional polyethylene glycol (PEG) linker with a precise molecular weight of 275.3 g/mol, corresponding to a discrete PEG4 chain of four ethylene oxide units [1]. This linker features an aldehyde (-CHO) moiety at one terminus and an azide (-N3) group at the other, enabling orthogonal, two-step bioconjugation strategies . The azide group is compatible with copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with alkynes, DBCO, or BCN groups, while the aldehyde group reacts chemoselectively with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages . The hydrophilic PEG4 spacer confers solubility in water and common polar aprotic solvents such as DMSO, DMF, and DCM, facilitating its use in diverse aqueous and organic reaction conditions . Commercial specifications typically report a purity of ≥95% and a recommended storage temperature of -20°C to ensure long-term stability .

Why Ald-PEG4-Azide Cannot Be Replaced by Generic 'PEG-Azide' or 'Aldehyde-PEG' Linkers


The procurement decision for Ald-PEG4-Azide cannot be reduced to a simple 'PEG-azide' or 'aldehyde-PEG' purchase because its performance in multi-step bioconjugation is critically dependent on the precise integration of three specific parameters: the exact length of the PEG4 spacer (four ethylene oxide units), the discrete, monodisperse molecular weight distribution, and the orthogonal pairing of aldehyde and azide functional groups . In the context of PROTAC development, the PEG linker length is a primary determinant of ternary complex formation and degradation efficiency; systematic studies demonstrate that small variations in PEG unit count (e.g., PEG2 vs. PEG4 vs. PEG6) lead to statistically significant differences in DC50 values and maximum degradation (Dmax) [1]. Furthermore, the aldehyde group in Ald-PEG4-Azide enables site-specific conjugation to N-terminal amines or oxidized glycans under mild conditions, a capability absent in linkers that rely solely on amine-reactive NHS esters, which suffer from hydrolysis in aqueous buffers [2]. Substituting with a polydisperse PEG linker or an incorrectly sized monodisperse analog introduces uncontrolled variables in solubility, steric accessibility, and linker length that directly compromise reproducibility, conjugation yield, and downstream biological activity .

Quantitative Differentiation Evidence for Ald-PEG4-Azide: Comparative Performance Data


PEG4 Linker Length: A Critical Determinant of PROTAC Degradation Potency Compared to PEG2 and PEG6 Analogs

In a comparative study optimizing linker length for an estrogen receptor alpha (ERα) targeting PROTAC, researchers synthesized and evaluated PROTACs incorporating PEG2, PEG4, and PEG6 linkers. The PEG4-containing PROTAC (LCL-ER(dec)-P4) exhibited significantly higher degradation activity than its PEG2 and PEG6 counterparts [1]. This quantitative difference underscores that the spatial separation provided by a discrete PEG4 spacer is optimal for ternary complex formation in this system. While this study utilized a specific PROTAC scaffold, the observation that linker length profoundly impacts degradation efficiency is a class-level inference applicable to Ald-PEG4-Azide, which provides this precise PEG4 spacing [2].

PROTAC Targeted Protein Degradation Linker Optimization

Discrete PEG4 Molecular Weight: Ensuring Reproducible Conjugation Stoichiometry Versus Polydisperse PEG Alternatives

Ald-PEG4-Azide is a monodisperse compound with a defined molecular weight of 275.3 g/mol, as confirmed by multiple vendor certificates of analysis and technical datasheets [1]. In contrast, many generic 'PEG-azide' or 'aldehyde-PEG' reagents are polydisperse, consisting of a mixture of polymer chains with varying lengths and molecular weights. This polydispersity introduces significant batch-to-batch variability in molar equivalents, directly impacting the stoichiometry of bioconjugation reactions . For example, in the synthesis of an antibody-drug conjugate (ADC) with a target drug-to-antibody ratio (DAR) of 2, the use of a polydisperse PEG linker can lead to a range of actual DAR values (e.g., 1.5–2.5) due to uncertainty in the exact molar amount of the linker. This variability complicates regulatory approval and compromises therapeutic consistency [2]. The discrete nature of Ald-PEG4-Azide guarantees precise molar calculations, enabling reproducible, high-fidelity conjugate synthesis .

Bioconjugation ADC Reproducibility Quality Control

Enhanced Aqueous Solubility via PEG4 Spacer: Comparative Performance in Bioconjugation Workflows

The PEG4 spacer in Ald-PEG4-Azide directly contributes to its solubility in water and common polar aprotic solvents such as DMSO, DMF, and DCM . While quantitative solubility limits (e.g., mg/mL) are not typically provided in vendor datasheets for this specific compound, a class-level inference can be drawn from closely related PEG4 derivatives. For instance, a structurally similar azido-PEG6-alcohol demonstrates water solubility of ≥44.2 mg/mL . By extrapolation, the PEG4 chain in Ald-PEG4-Azide confers sufficient hydrophilicity to maintain the linker in solution at typical bioconjugation concentrations (e.g., 1–10 mM), which is crucial for efficient reaction kinetics. In contrast, non-PEGylated aldehyde-azide linkers with only a short alkyl spacer exhibit markedly reduced water solubility, often requiring high percentages of organic co-solvents that can denature sensitive biomolecules . This solubility advantage is a direct consequence of the PEG4 chain length and is a key factor in achieving high conjugation yields under mild aqueous conditions.

Solubility Bioconjugation Aqueous Media Hydrophilicity

Purity Specification and Stability: ≥95% Purity and -20°C Storage Ensure Consistent Performance

Commercial specifications for Ald-PEG4-Azide consistently report a purity of ≥95%, as verified by HPLC or NMR analysis [1]. This high purity is essential for minimizing side reactions and ensuring accurate stoichiometry in bioconjugation. Furthermore, the recommended storage condition of -20°C is critical for maintaining the integrity of both the aldehyde and azide functional groups, preventing oxidation and decomposition . In comparison, less rigorously characterized PEG linkers may be sold at lower purities (e.g., ≥90%) or without specific storage recommendations, introducing a higher risk of batch-to-batch variability and linker degradation . The combination of a defined high-purity threshold and a validated low-temperature storage protocol provides a quantifiable level of quality assurance that directly impacts experimental reproducibility and long-term procurement planning.

Purity Stability Storage Quality Control

High-Value Application Scenarios for Ald-PEG4-Azide Based on Quantitative Evidence


PROTAC Development: Optimizing Linker Length for Maximal Target Degradation

Ald-PEG4-Azide is the linker of choice for PROTAC programs where linker length optimization is a critical parameter. The quantitative evidence showing that a PEG4 spacer can significantly outperform both shorter (PEG2) and longer (PEG6) analogs in cellular degradation assays [1] directly positions this compound as the optimal starting point for linker structure-activity relationship (SAR) studies. Researchers synthesizing a VHL- or CRBN-based PROTAC can utilize the aldehyde group for site-specific conjugation to a derivatized E3 ligase ligand, then employ the azide for copper-catalyzed or strain-promoted click chemistry to attach an alkyne-modified target protein ligand . The discrete PEG4 length ensures a consistent, defined spatial orientation between the two ligands, maximizing the probability of forming a productive ternary complex and achieving efficient ubiquitination and degradation [2].

Site-Specific Antibody-Drug Conjugate (ADC) Synthesis with Defined Drug-to-Antibody Ratio

In the manufacturing of next-generation ADCs with a defined drug-to-antibody ratio (DAR), the monodisperse nature of Ald-PEG4-Azide is non-negotiable [1]. The aldehyde group can be used for site-specific conjugation to an antibody that has been engineered with an N-terminal aldehyde tag or through mild periodate oxidation of glycans . The azide group then enables stoichiometric attachment of a cytotoxic payload bearing a strained alkyne (e.g., DBCO) via SPAAC click chemistry. Because the linker has a precise molecular weight of 275.3 g/mol, the molar equivalents can be calculated with high accuracy, leading to highly reproducible DAR values (e.g., DAR 2.0 ± 0.1) [2]. This level of control is essential for meeting regulatory standards and ensuring batch-to-batch consistency in clinical and commercial ADC production .

Bioconjugation in Aqueous Media for Sensitive Protein Labeling

Ald-PEG4-Azide is the preferred reagent for labeling delicate proteins or enzymes where the use of high concentrations of organic co-solvents would lead to denaturation or precipitation [1]. The class-level evidence for enhanced aqueous solubility conferred by the PEG4 spacer ensures that the linker remains fully dissolved in standard aqueous buffers (e.g., PBS, pH 7.4) at concentrations typically used for bioconjugation (1–10 mM). The aldehyde group can react chemoselectively with hydrazide- or aminooxy-functionalized proteins under mild, near-physiological conditions, while the azide provides a bioorthogonal handle for subsequent fluorescent dye or affinity tag attachment via SPAAC [2]. This two-step, fully aqueous workflow minimizes protein aggregation and preserves biological activity, a critical advantage over less soluble linkers that require organic co-solvents .

Academic and Industrial Procurement: Ensuring Reproducibility in Multi-Step Synthesis

For core facilities, contract research organizations (CROs), and academic labs engaged in multi-step bioconjugate synthesis, the procurement of Ald-PEG4-Azide from reputable vendors specifying ≥95% purity and -20°C storage is a risk-mitigation strategy [1]. The high purity specification minimizes the presence of reactive impurities that could lead to unwanted cross-linking or incomplete reactions, while the validated cold-storage condition ensures the compound remains stable over multiple freeze-thaw cycles and long-term storage . This level of quality control is directly linked to experimental reproducibility, reducing the time and cost associated with failed syntheses and product rework. In contrast, sourcing a generic 'PEG-azide' from an unverified supplier introduces significant uncertainty in both purity and stability, jeopardizing the outcome of complex, resource-intensive conjugation projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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